molecular formula C25H48N10O6 B12564983 L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine CAS No. 202984-62-1

L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine

Cat. No.: B12564983
CAS No.: 202984-62-1
M. Wt: 584.7 g/mol
InChI Key: ZURJHLULHKNJGP-VJANTYMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:

    Protecting Groups: To prevent unwanted side reactions, amino acids are protected at their reactive sites.

    Coupling Reagents: Agents like HBTU or DIC facilitate the formation of peptide bonds.

    Deprotection: Removal of protecting groups using TFA or similar reagents.

Industrial Production Methods

Industrial production of peptides often scales up SPPS or uses liquid-phase peptide synthesis (LPPS) for larger quantities. The process involves:

    Automated Synthesizers: Machines that automate the repetitive steps of SPPS.

    Purification: Techniques like HPLC to purify the final product.

    Quality Control: Analytical methods such as mass spectrometry to ensure the purity and identity of the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form disulfide bonds or other oxidized products.

    Reduction: Reaction with reducing agents to break disulfide bonds or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction may yield free thiol groups.

Scientific Research Applications

L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine may have applications in:

    Chemistry: As a building block for more complex molecules or as a catalyst in specific reactions.

    Biology: Studying protein-protein interactions, enzyme activity, or cellular signaling pathways.

    Medicine: Potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.

    Industry: Use in the production of biomaterials or as a component in industrial processes.

Mechanism of Action

The mechanism by which L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine exerts its effects likely involves interactions with specific molecular targets. These targets could include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Proteins: Interacting with other proteins to influence their function or stability.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-prolylglycyl-L-ornithyl-L-lysine: A similar peptide without the diaminomethylidene group.

    L-Lysyl-L-prolylglycyl-L-lysine: A shorter peptide with fewer amino acids.

    L-Ornithyl-L-lysine: A simpler peptide with only two amino acids.

Uniqueness

L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is unique due to the presence of the diaminomethylidene group, which may confer specific chemical properties or biological activities not found in simpler peptides.

Properties

CAS No.

202984-62-1

Molecular Formula

C25H48N10O6

Molecular Weight

584.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C25H48N10O6/c26-11-3-1-7-16(28)23(39)35-14-6-10-19(35)22(38)32-15-20(36)33-17(9-5-13-31-25(29)30)21(37)34-18(24(40)41)8-2-4-12-27/h16-19H,1-15,26-28H2,(H,32,38)(H,33,36)(H,34,37)(H,40,41)(H4,29,30,31)/t16-,17-,18-,19-/m0/s1

InChI Key

ZURJHLULHKNJGP-VJANTYMQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.